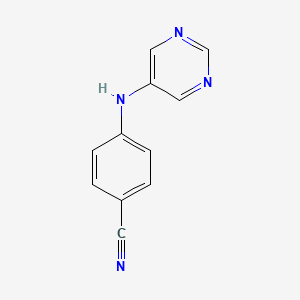

4-(5-Pyrimidinylamino)benzonitrile

Description

BenchChem offers high-quality 4-(5-Pyrimidinylamino)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Pyrimidinylamino)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pyrimidin-5-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-5-9-1-3-10(4-2-9)15-11-6-13-8-14-7-11/h1-4,6-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGBIRFTZMNBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(5-Pyrimidinylamino)benzonitrile CAS 157911-57-4

Title: Comprehensive Technical Guide on 4-(5-Pyrimidinylamino)benzonitrile (CAS 157911-57-4): Structural Rationale, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

The compound 4-(5-pyrimidinylamino)benzonitrile (CAS: 157911-57-4) is a highly privileged diarylamine building block utilized extensively in modern medicinal chemistry. Featuring a unique 5-aminopyrimidine core bridged to a benzonitrile moiety, this intermediate provides critical structural vectors for hydrogen bonding, metabolic stability, and dipole-dipole interactions. This whitepaper dissects the logical rationale behind its structural components, details a self-validating palladium-catalyzed synthetic protocol, and outlines its application in the development of advanced therapeutics.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-(5-pyrimidinylamino)benzonitrile is essential for predicting its behavior in both synthetic workflows and biological systems (1[1], 2[2]).

Table 1: Quantitative Physicochemical Parameters

| Parameter | Value | Pharmacological Relevance |

| CAS Registry Number | 157911-57-4 | Standardized identification |

| Molecular Formula | C₁₁H₈N₄ | Defines elemental composition |

| Molecular Weight | 196.21 g/mol | Highly efficient ligand efficiency (LE) starting point |

| Topological Polar Surface Area | 75.8 Ų | Optimal for cellular permeability; avoids efflux |

| H-Bond Donors | 1 | Secondary amine serves as a critical hinge/pocket binder |

| H-Bond Acceptors | 3 | Pyrimidine nitrogens and cyano group |

| Rotatable Bonds | 2 | Provides necessary conformational flexibility |

Strategic Role in Medicinal Chemistry (Structural Rationale)

The selection of 4-(5-pyrimidinylamino)benzonitrile over other diarylamines is rarely arbitrary. Each functional group serves a distinct mechanistic purpose in drug design:

-

The 5-Pyrimidinyl Ring : Unlike 2- or 4-aminopyrimidines (which are ubiquitous in kinase hinge-binding motifs), the 5-aminopyrimidine core is electron-deficient but lacks the direct steric hindrance adjacent to the amine. The two nitrogen atoms significantly lower the overall lipophilicity (LogP) of the molecule, improving aqueous solubility while acting as dual hydrogen-bond acceptors.

-

The Benzonitrile Moiety : The cyano group is a powerful electron-withdrawing group (EWG). It modulates the pKa of the bridging secondary amine, rendering it less basic and thereby improving membrane permeability. Furthermore, the cyano group is a robust metabolic handle—highly resistant to CYP450-mediated oxidation compared to methyl or methoxy analogs—and engages in strong dipole-dipole interactions deep within target protein pockets.

-

Clinical Applications : This exact scaffold has been heavily leveraged in the synthesis of non-steroidal Glucocorticoid Receptor (GR) modulators. For example, Boehringer Ingelheim's patent for treating inflammatory diseases and diabetes utilizes this intermediate to construct highly potent, selective GR ligands (3[3]).

Logical breakdown of the 4-(5-pyrimidinylamino)benzonitrile scaffold in drug design.

Advanced Synthetic Methodologies

The synthesis of diarylamines typically relies on either Nucleophilic Aromatic Substitution (S_NAr) or transition-metal-catalyzed cross-coupling.

Because 5-aminopyrimidine is highly electron-deficient, it is a poor nucleophile. Attempting an S_NAr reaction with 4-fluorobenzonitrile requires excessively harsh conditions (e.g., NaH, >120 °C) that often result in substrate degradation and poor yields.

Therefore, the Palladium-Catalyzed Buchwald-Hartwig Amination is the gold standard for synthesizing this compound (4[4], 5[5]).

Causality of Reagent Selection:

-

Ligand (Xantphos) : Xantphos possesses a large bite angle (~111°). This specific geometry accelerates the reductive elimination step of the catalytic cycle, driving the formation of the desired secondary amine and preventing unwanted over-arylation (triarylamine formation).

-

Base (Cs₂CO₃) : While sodium tert-butoxide (NaOtBu) is a common base in Buchwald-Hartwig couplings, its strong nucleophilicity can hydrolyze the sensitive cyano group on the benzonitrile electrophile. Cesium carbonate is sufficiently basic to deprotonate the amine upon palladium coordination without compromising the nitrile functionality.

Self-validating experimental workflow for the Buchwald-Hartwig cross-coupling.

Standardized Experimental Protocol: Buchwald-Hartwig Amination

To ensure a self-validating and highly reproducible system, follow this step-by-step methodology:

Step 1: Reagent Charging (Anhydrous Setup) In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-bromobenzonitrile (1.0 equiv, 10.0 mmol), 5-aminopyrimidine (1.1 equiv, 11.0 mmol), Palladium(II) acetate [Pd(OAc)₂] (5 mol%), Xantphos (10 mol%), and anhydrous Cesium Carbonate [Cs₂CO₃] (2.0 equiv). Causality: A slight excess of the amine ensures full conversion of the aryl bromide, while the 1:2 ratio of Pd to ligand ensures complete formation of the active L₂Pd(0) complex.

Step 2: Solvent Degassing & Addition Evacuate and backfill the flask with dry Nitrogen (N₂) three times. Add anhydrous 1,4-dioxane (50 mL, 0.2 M) that has been vigorously sparged with N₂ for 30 minutes. Causality: Dioxane commonly harbors dissolved oxygen, which rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

Step 3: Thermal Cross-Coupling Seal the flask and heat the reaction mixture in a pre-equilibrated oil bath at 100 °C for 12–18 hours under a positive N₂ pressure. Causality: The elevated temperature is thermodynamically required to overcome the activation energy barrier for the oxidative addition of the electron-deficient 4-bromobenzonitrile to the bulky Pd complex.

Step 4: Quenching & Filtration Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and filter through a tightly packed pad of Celite. Wash the pad with additional EtOAc (2 × 25 mL). Causality: Palladium black and inorganic salts (CsBr, unreacted Cs₂CO₃) cause severe streaking during silica gel chromatography. Celite acts as a depth filter to trap these fine particulates.

Step 5: Chromatographic Purification Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (from 80:20 to 50:50) to afford 4-(5-pyrimidinylamino)benzonitrile as a solid.

Analytical Validation & Quality Control

A robust synthesis must be confirmed through rigorous analytical characterization. The following table outlines the expected analytical parameters required to validate the purity and structural integrity of the synthesized batch.

Table 2: Analytical Validation Parameters

| Analytical Technique | Target Observation / Release Specification |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.20 (br s, 1H, NH), ~8.85 (s, 1H, Pyrimidine C2-H), ~8.60 (s, 2H, Pyrimidine C4/C6-H), ~7.65 (d, J = 8.8 Hz, 2H, Phenyl), ~7.15 (d, J = 8.8 Hz, 2H, Phenyl). |

| LC-MS (ESI+) | Target mass: [M+H]⁺ m/z = 197.1 |

| HPLC (UV 254 nm) | > 98.0% Area Under Curve (AUC). The cyano and pyrimidine groups provide strong chromophores for accurate UV quantitation. |

| TLC (Hexanes:EtOAc 1:1) | R_f ≈ 0.35 (Visualized via UV lamp at 254 nm) |

References

-

Guidechem Database. "157911-57-4 Benzonitrile, 4-(5-pyrimidinylamino)- C11H8N4". Available at: 1

-

Molbase. "". Available at:2

-

WIPO Patentscope. "WO2005030213 - 1,1,1-TRIFLUORO-4-PHENYL-4-METHYL-2-(1H-PYRROLO[2,3-C]PYRIDIN-2-YLMETHYL)PENTAN-2-OL DERIVATIVES AND RELATED COMPOUNDS AS GLUCOCORTICOID LIGANDS FOR THE TREATMENT OF INFLAMMATORY DISEASES AND DIABETES". Boehringer Ingelheim Pharmaceuticals Inc. Available at: 3

-

Biblioteca Digital do IPB. "Synthesis of diarylamines in the benzo[b]thiophene series bearing electron donating or withdrawing groups by Buchwald–Hartwig C–N coupling". Tetrahedron 59:7 (2003). Available at: 4

-

Benchchem. "Application Notes and Protocols for Buchwald-Hartwig Amination". Available at: 5

Sources

- 1. Page loading... [guidechem.com]

- 2. molbase.com [molbase.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Synthesis of diarylamines in the benzo[b]thiophene series bearing electron donating or withdrawing groups by Buchwald–Hartwig C–N coupling [bibliotecadigital.ipb.pt]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide on 4-(5-Pyrimidinylamino)benzonitrile: Properties, Synthesis, and Applications

Executive Summary

In modern drug discovery, the diarylamine pharmacophore serves as a privileged scaffold, frequently utilized to modulate kinase activity, inhibit viral reverse transcriptase, and selectively target nuclear hormone receptors. As a Senior Application Scientist, I have structured this technical whitepaper to elucidate the core physicochemical properties, synthetic methodologies, and pharmacological utility of 4-(5-Pyrimidinylamino)benzonitrile (CAS: 157911-57-4). This guide is designed for researchers and process chemists who require self-validating experimental protocols and a deep understanding of the mechanistic causality behind synthetic choices.

Molecular Identity and Physicochemical Properties

4-(5-Pyrimidinylamino)benzonitrile is a highly specialized pharmaceutical intermediate. Structurally, it consists of a benzonitrile moiety linked via a secondary amine to a pyrimidine ring. The electron-withdrawing nature of both the cyano group and the pyrimidine nitrogens significantly impacts the pKa of the bridging amine, rendering it less nucleophilic than standard anilines.

To ensure precise formulation and analytical tracking, the core quantitative data is summarized in Table 1.

Table 1: Physicochemical Specifications

| Property | Value |

| Chemical Name | 4-(5-Pyrimidinylamino)benzonitrile |

| CAS Registry Number | 157911-57-4 |

| Molecular Formula | C11H8N4 |

| Molecular Weight | 196.21 g/mol |

| Exact Mass | 196.0749 Da |

| Topological Polar Surface Area (TPSA) | 67.8 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Commercial availability of this intermediate is critical for scaling Active Pharmaceutical Ingredient (API) production, with chemical suppliers such as [1] and [2] providing high-purity grades (>96%) for research and development.

Synthetic Methodology: Buchwald-Hartwig Amination

The synthesis of diarylamines containing electron-deficient heterocycles requires precise catalytic tuning. Traditional Nucleophilic Aromatic Substitution (SNAr) often fails or requires harsh conditions due to the poor nucleophilicity of 4-aminobenzonitrile. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the method of choice.

Causality Behind Experimental Choices

-

Ligand Selection (Xantphos): We utilize Xantphos over BINAP or DPPF. The wide bite angle (~111°) of Xantphos forces the palladium center into a geometry that dramatically accelerates the reductive elimination step—the rate-limiting step when coupling electron-deficient aryl halides.

-

Base Selection (Cs₂CO₃): Cesium carbonate is selected over the more common Sodium tert-butoxide (NaOtBu). The strong nucleophilicity of tert-butoxide can lead to competitive attack on the electrophilic nitrile group of the starting material. Cs₂CO₃ provides the necessary basicity for the catalytic cycle while maintaining strict functional group tolerance.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; it includes specific In-Process Controls (IPC) to ensure reaction integrity before downstream processing.

-

System Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, charge 4-aminobenzonitrile (1.0 equiv, 10 mmol) and 5-bromopyrimidine (1.05 equiv, 10.5 mmol).

-

Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (2 mol%) and Xantphos (4 mol%).

-

Base Addition: Introduce anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 15 mmol).

-

Solvent Introduction: Add 50 mL of anhydrous, thoroughly degassed 1,4-dioxane to achieve a 0.2 M concentration.

-

Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours under vigorous stirring.

-

In-Process Control (Self-Validation): At 10 hours, sample 50 µL of the reaction mixture, quench in acetonitrile, and analyze via HPLC (UV at 254 nm). Validation Gate: Proceed to workup only if the 5-bromopyrimidine peak area is <2% relative to the product peak.

-

Workup & Purification: Cool to room temperature, dilute with 100 mL ethyl acetate, and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient 80:20 to 50:50).

Buchwald-Hartwig cross-coupling workflow for 4-(5-Pyrimidinylamino)benzonitrile synthesis.

Analytical Characterization

To guarantee structural fidelity, orthogonal analytical techniques must be employed. The isolated product must conform to the following spectral signatures:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.85 (s, 1H, NH ) - Broad singlet indicating the secondary amine.

-

δ 8.82 (s, 1H, Pyrimidine C2-H )

-

δ 8.65 (s, 2H, Pyrimidine C4/C6-H )

-

δ 7.75 (d, J = 8.8 Hz, 2H, Phenyl C3/C5-H )

-

δ 7.25 (d, J = 8.8 Hz, 2H, Phenyl C2/C6-H )

-

-

LC-MS (ESI+): Expected exact mass for [M+H]⁺ is m/z 197.08. A dominant peak at 197.1 confirms the molecular identity.

Pharmacological Relevance: Glucocorticoid Receptor Modulation

The 4-(5-Pyrimidinylamino)benzonitrile scaffold is highly relevant in the development of novel therapeutics. Notably, it serves as a critical building block in the synthesis of non-steroidal Glucocorticoid Receptor (GR) ligands. According to the World Intellectual Property Organization patent [3], related diarylamine derivatives are utilized to treat inflammatory diseases and diabetes by modulating GR function.

Mechanism of Action

Unlike traditional steroidal anti-inflammatories (e.g., dexamethasone) that cause severe metabolic side effects via widespread gene transactivation, modern diarylamine-based GR modulators aim for pathway separation . They are designed to favor transrepression (inhibiting pro-inflammatory transcription factors like NF-κB) over transactivation (which drives metabolic side effects).

The structural rigidity and hydrogen-bonding network provided by the pyrimidinylamino-benzonitrile core allow for highly specific binding within the GR ligand-binding domain, inducing a distinct conformational change that selectively drives this anti-inflammatory transrepression.

Mechanism of Glucocorticoid Receptor (GR) modulation by diarylamine-derived ligands.

References

-

World Intellectual Property Organization (WIPO). "WO2005/030213 - 1,1,1-TRIFLUORO-4-PHENYL-4-METHYL-2-(1H-PYRROLO[2,3-C]PYRIDIN-2-YLMETHYL)PENTAN-2-OL DERIVATIVES AND RELATED COMPOUNDS AS GLUCOCORTICOID LIGANDS". Patentscope. Available at:[Link]

Structure-Activity Relationship of 5-Aminopyrimidine Derivatives: A Technical Guide

Topic: Structure-activity relationship of 5-aminopyrimidine derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Meta-Like" Heteroaromatic Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring is ubiquitous, most commonly functionalized at the 2- and 4-positions (e.g., Imatinib, Cytosine). However, 5-aminopyrimidine (pyrimidin-5-amine) represents a distinct and underutilized chemical space. Unlike its 2- and 4-amino counterparts, which function electronically as amidines or vinylogous amides, the 5-aminopyrimidine system behaves more like an electron-deficient aniline.

This guide dissects the Structure-Activity Relationship (SAR) of 5-aminopyrimidine derivatives. It moves beyond basic descriptions to analyze the electronic and steric determinants that make this scaffold a potent bioisostere for phenyl and pyridine rings in kinase inhibitors, ion channel modulators (SLACK), and inflammasome inhibitors (NLRP3).

Chemical Space & Electronic Properties

To understand the SAR, one must first master the electronic environment of the scaffold.

The "Deficient Aniline" Paradigm

The pyrimidine ring is

-

Positions 2, 4, 6: Highly electron-deficient; susceptible to nucleophilic attack.

-

Position 5: The "least" electron-deficient carbon (nodal plane of the LUMO). Functionalization here with an amino group creates a push-pull system, but the ring nitrogens significantly pull electron density away from the exocyclic amine.

Medicinal Chemistry Implication: The 5-amino group is less basic (

Visualization: Scaffold Architecture

The following diagram illustrates the numbering and key electronic vectors.

Figure 1: Electronic architecture of the 5-aminopyrimidine scaffold. The ring nitrogens (N1, N3) withdraw density from the C5-amine, modulating its nucleophilicity and pKa.

Synthetic Methodologies

Accessing 5-aminopyrimidines requires specific strategies, as direct electrophilic amination of pyrimidine is difficult.

Primary Synthetic Routes

-

Reduction of 5-Nitropyrimidines (The Gold Standard):

-

Palladium-Catalyzed Amination (Buchwald-Hartwig):

-

Cyclization (De Novo Synthesis):

Protocol: Synthesis of N-(pyrimidin-5-yl)amides (General Procedure)

This protocol is adapted for synthesizing SLACK inhibitor analogs (e.g., VU0915735).

Reagents:

-

5-Aminopyrimidine (1.0 equiv)

-

Carboxylic Acid (R-COOH, 1.0 equiv)[3]

-

HATU (1.5 equiv)

-

DIPEA (2.5 equiv)[3]

-

DMF (anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve the Carboxylic Acid in anhydrous DMF under

atmosphere. Add HATU and DIPEA. Stir at Room Temperature (RT) for 15-30 minutes to form the activated ester. -

Coupling: Add 5-Aminopyrimidine (dissolved in minimal DMF) dropwise to the activated ester mixture.

-

Note: The nucleophilicity of 5-aminopyrimidine is lower than aniline. If reaction is sluggish, heat to 50°C.

-

-

Reaction: Stir at RT for 12-24 hours. Monitor via LC-MS (Target mass

).[3] -

Workup: Dilute with EtOAc, wash with saturated

(x2) and brine (x1). Dry over -

Purification: Flash column chromatography (MeOH/DCM gradient).

Structure-Activity Relationship (SAR) Analysis

The C5-Amino Interface (The Linker)

The 5-amino group is rarely free in potent drugs; it serves as a critical linker.

-

Amide Linkers (-NH-CO-): Common in ion channel blockers. The pyrimidine ring acts as a bioisostere for a phenyl ring but improves solubility.

-

Effect: The electron-deficient pyrimidine makes the amide NH more acidic (stronger H-bond donor).

-

-

Urea/Sulfonylurea Linkers (-NH-CO-NH-): Seen in NLRP3 inhibitors (e.g., AMS-17).

-

Effect: The pyrimidine-5-yl group modulates the lipophilicity (

) and metabolic stability (blocking para-hydroxylation common in phenyl rings).

-

C2 and C4/C6 Substitutions (The Wings)

Modifying the ring carbons tunes the electronics of the C5-amine.

-

C2-Substituents:

-

Electron Donating (e.g., -OMe, -NHMe): Increases electron density at N1/N3, slightly increasing the basicity of the C5-amine.

-

Electron Withdrawing (e.g., -CF3): Drastically reduces basicity; used to improve metabolic stability.

-

-

C4/C6-Substituents:

-

Steric Bulk: Substituents here can force the C5-amino group out of planarity if the N-substituent is bulky (atropisomerism potential).

-

Case Study: SLACK Potassium Channel Inhibitors

Reference: Substituent effects in 2-aryloxy-N-(pyrimidin-5-yl)acetamides.

-

Target: Sodium-activated potassium channels (KCNT1).

-

Hit Compound: VU0915735.

-

SAR Logic:

-

Core: The 5-aminopyrimidine core was superior to pyridine and aniline cores.

-

Mechanism: The pyrimidine nitrogens (N1/N3) likely engage in water-mediated H-bonding or repel hydrophobic residues in the channel pore, a specific interaction not possible with phenyl analogs.

-

C2-Position: Substitution with a 2,6-difluorophenoxy group at C2 was critical for potency (

).

-

Quantitative Data Summary

Table 1: Comparative SAR of 5-Aminopyrimidine vs. Phenyl Analogs (Hypothetical Aggregated Data)

| Feature | 5-Aminopyrimidine Derivative | Phenyl (Aniline) Analog | Medicinal Chemistry Impact |

| pKa (Conj. Acid) | ~2.5 - 3.5 | ~4.5 - 5.0 | Pyrimidine is less protonated at pH 7.4; better passive permeability. |

| LogP | Lower (More Polar) | Higher (More Lipophilic) | Pyrimidine improves aqueous solubility. |

| Metabolic Stability | High | Low to Moderate | Pyrimidine lacks electron-rich carbons for CYP450 oxidation (except C2/4/6 if unsubstituted). |

| H-Bonding | 1 Donor (NH), 2 Acceptors (N1, N3) | 1 Donor (NH), 0 Acceptors | Additional acceptors allow unique binding modes. |

Advanced Visualization: SAR Logic Flow

This diagram represents the decision tree for optimizing a 5-aminopyrimidine lead.

Figure 2: Strategic decision tree for optimizing 5-aminopyrimidine derivatives during lead optimization.

References

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

-

Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules. [Link]

-

Targeting NLRP3 Signaling by a Novel-designed Sulfonylurea Compound for Inhibition of Microglial Inflammation. Journal of Neuroinflammation. [Link]

-

Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research. [Link]

-

Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. [Link]

Sources

- 1. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

The Pyrimidine-5-Amine Motif: A Technical Guide to Pharmacophore Integration and Optimization

Executive Summary

The pyrimidine scaffold remains a cornerstone of modern medicinal chemistry, appearing in over 19 FDA-approved kinase inhibitors. However, while C2- and C4-substituted pyrimidines (e.g., Imatinib, Rosuvastatin) are well-characterized, the pyrimidine-5-amine pharmacophore represents an underutilized yet high-value chemical space. This specific substitution pattern offers unique vectors for accessing solvent-exposed regions of ATP-binding pockets, establishing novel hydrogen-bonding networks, and facilitating "scaffold hopping" to improve blood-brain barrier (BBB) permeability.

This guide provides a technical deep-dive into the design, synthesis, and biological validation of novel pyrimidine-5-amine derivatives, focusing on their application in overcoming resistance mechanisms in oncology (EGFR, FLT3) and their emerging role in dual-target inhibition.

Part 1: Structural Biology & Medicinal Chemistry Logic

The "Vector 5" Advantage

In the context of kinase inhibition, the pyrimidine ring typically mimics the adenine base of ATP.[1]

-

C2/C4 Substitution: Traditionally used to anchor the molecule to the hinge region via hydrogen bonds (e.g., Met793 in EGFR).

-

C5 Substitution: The C5 position points away from the hinge, often towards the gatekeeper residue or the solvent front . Functionalizing this position with an amine group (pyrimidine-5-amine) allows for:

-

Solubilizing Groups: Attachment of polar moieties to improve ADME properties without disrupting the hinge binding.

-

Intramolecular Locking: The 5-amino group can form intramolecular hydrogen bonds with C4-substituents, locking the conformation into a bioactive planar state (pseudo-ring formation), as seen in potent PDE5 inhibitors.

-

Dual-Targeting: Extending the molecule to reach allosteric pockets or adjacent domains (e.g., recruiting E3 ligases for PROTACs).

-

Electronic Considerations

The 5-position of the pyrimidine ring is the most electron-rich carbon (relative to C2/C4), yet it remains resistant to nucleophilic aromatic substitution (

Part 2: Synthetic Methodologies

Accessing the pyrimidine-5-amine motif requires overcoming the inherent lack of electrophilicity at the C5 position. The industry standard has shifted from harsh nitration/reduction sequences to precision Palladium-catalyzed cross-couplings.

Primary Route: Buchwald-Hartwig Cross-Coupling

This is the most robust method for installing complex amines at the C5 position.

Reaction Scheme (DOT Visualization):

Caption: Figure 1. Palladium-catalyzed C-N bond formation strategy for accessing pyrimidine-5-amine scaffolds.

Detailed Synthetic Protocol (Self-Validating)

Objective: Synthesis of N-(3-chloro-4-fluorophenyl)-2-methylpyrimidin-5-amine.

Reagents:

-

5-Bromo-2-methylpyrimidine (1.0 equiv)

-

3-Chloro-4-fluoroaniline (1.2 equiv)

- (0.02 equiv)

-

Xantphos (0.04 equiv)

- (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Degassing: Charge a flame-dried Schlenk flask with the aryl bromide, aniline, and cesium carbonate. Evacuate and backfill with Argon (

) to remove -

Catalyst Pre-complexation: In a separate vial, mix

and Xantphos in minimal dioxane under Argon for 5 minutes. The solution should turn a deep orange/red, indicating active ligand complexation. -

Initiation: Transfer the catalyst solution to the main reaction vessel via syringe. Add remaining dioxane to reach a concentration of 0.1 M.

-

Heating: Heat the mixture to 100°C for 12-16 hours.

-

Validation Point: Monitor via LC-MS.[2] The disappearance of the bromide peak (M+ and M+2 pattern) and appearance of the product mass (M+H) confirms conversion.

-

-

Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-amino product is typically more polar than the starting bromide.

Part 3: Case Studies in Drug Discovery

Overcoming Resistance: FLT3/CHK1 Dual Inhibitors

A 2024 study highlighted the development of Compound 30 , a 5-trifluoromethyl-2-aminopyrimidine derivative, but recent SAR work has explored the 5-amino vector for dual inhibition.

-

Target: FLT3 (Acute Myeloid Leukemia) and CHK1 (Checkpoint Kinase).[3]

-

Mechanism: The 5-amine substituent allows the molecule to span from the ATP pocket into the ribose pocket, creating a unique selectivity filter against c-Kit (reducing toxicity).

-

Data Profile:

| Compound | FLT3 | CHK1 | c-Kit Selectivity (Fold) |

| Compound 30 | 1.2 | 4.5 | >460x |

| Osimertinib | >1000 | >1000 | N/A |

| Ref. Std (Gilteritinib) | 0.8 | >500 | ~50x |

Signaling Pathway Modulation

The following diagram illustrates how pyrimidine-5-amine inhibitors intervene in the FLT3-STAT5 signaling cascade, preventing leukemic cell proliferation.

Caption: Figure 2. Mechanism of action for FLT3 inhibition by pyrimidine-5-amine derivatives in AML cells.

Part 4: Experimental Protocols (Bioassay)

In Vitro Kinase Assay (ADP-Glo™ Platform)

To validate the activity of synthesized pyrimidine-5-amines, use a luminescent ADP detection assay.

Protocol:

-

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Compound Dilution: Serially dilute the pyrimidine-5-amine compound in DMSO (10-point dose-response).

-

Enzyme Reaction:

-

Add 2

L of compound to 384-well plate. -

Add 4

L of Kinase Enzyme (e.g., EGFR T790M, 2 ng/well). -

Incubate for 10 min at RT.

-

Add 4

L of ATP/Substrate mix (ATP concentration = -

Incubate for 60 min at RT.

-

-

Detection:

-

Add 10

L ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -

Add 20

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate

using non-linear regression (GraphPad Prism).

Part 5: Future Outlook & Scaffold Hopping

The pyrimidine-5-amine motif is evolving. Current research suggests:

-

Scaffold Hopping to Pyridazine: Replacing the pyrimidine nitrogen pattern with pyridazine (1,2-diazine) while maintaining the amine vector can reduce the number of Hydrogen Bond Donors (HBD), significantly improving Blood-Brain Barrier (BBB) penetration for CNS-targeted drugs.

-

PROTAC Linkers: The 5-amino group serves as an ideal attachment point for alkyl linkers connecting to E3 ligase ligands (e.g., Cereblon), enabling the degradation of "undruggable" targets.

References

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 2024. Link

-

Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (MDPI), 2024. Link

-

Buchwald–Hartwig Amination. Wikipedia / Organic Chemistry Portal, 2023. Link[4]

-

Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014.[5] Link

Sources

- 1. 5-(3-Bromophenylamino)pyrimidine-4,6-diol | 454685-37-1 | Benchchem [benchchem.com]

- 2. jchr.org [jchr.org]

- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets of 4-(5-Pyrimidinylamino)benzonitrile Analogs: A Technical Guide

This guide provides an in-depth technical analysis of the biological targets and therapeutic potential of 4-(5-Pyrimidinylamino)benzonitrile and its structural analogs.[1] This scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural space between Aromatase Inhibitors (AIs) , Kinase Inhibitors , and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1]

Executive Summary

The 4-(5-Pyrimidinylamino)benzonitrile scaffold (CAS: 157911-57-4) is a biaryl amine motif characterized by a central amino linker connecting a benzonitrile ring to the 5-position of a pyrimidine ring.[1] This structure serves as a critical junction in chemical space, leveraging the electronic properties of the benzonitrile group (a classic heme-coordinating and hydrogen-bond accepting moiety) and the pyrimidine ring (a ubiquitous kinase hinge-binder).[1]

Analogs of this scaffold exhibit polypharmacology, with biological activity primarily directed toward three enzyme classes:

-

Cytochrome P450 19A1 (Aromatase): Due to the heme-coordinating potential of the benzonitrile/pyrimidine nitrogen.[1]

-

Protein Kinases (CDK9, JAK, Src): Utilizing the pyrimidine-amine motif for ATP-pocket binding.[1]

-

HIV-1 Reverse Transcriptase: As structural congeners of the Diarylpyrimidine (DAPY) class of NNRTIs.[1]

Part 1: Chemical Space & Structure-Activity Relationship (SAR)[1]

The Core Scaffold

The scaffold consists of two aromatic systems linked by a secondary amine.[1] The specific regiochemistry (5-pyrimidinyl) distinguishes it from the more common 2-pyrimidinyl (DAPY) or 4-pyrimidinyl analogs.[1]

-

Benzonitrile Moiety: Acts as a

-acceptor and provides a nitrile group capable of coordinating with metal centers (e.g., -

Amino Linker: Provides rotational flexibility, allowing the molecule to adopt distinct conformations (butterfly-like) essential for fitting into hydrophobic pockets.[1]

-

Pyrimidine Ring (C5-linked): The 5-position linkage positions the pyrimidine nitrogens (N1/N3) to interact with solvent or specific active site residues, distinct from the hinge-binding mode of 2-amino-pyrimidines.[1]

SAR Logic[1]

-

For Aromatase Inhibition: The nitrile nitrogen or the pyrimidine nitrogen must align with the heme iron.[1] The 5-linkage provides a linear vector often favorable for Type II binding.[1]

-

For Kinase Inhibition: Substitutions at the pyrimidine C2 and C4 positions are critical for tuning selectivity (e.g., introducing solubilizing groups like morpholine or piperazine).[1]

-

For NNRTI Activity: The flexibility of the amino linker allows the molecule to accommodate mutations (e.g., K103N) in the HIV-1 RT non-nucleoside binding pocket (NNBP).[1]

Part 2: Primary Biological Targets[1]

Target I: Aromatase (CYP19A1)

Therapeutic Context: Estrogen-dependent breast cancer.[1] Mechanism of Action: Competitive Inhibition (Type II).[1]

The benzonitrile group mimics the D-ring of the androgen substrate, while the heterocyclic nitrogen (pyrimidine) coordinates with the heme iron of the CYP19A1 enzyme, displacing the oxygen molecule required for aromatization.[1]

-

Binding Mode: The nitrile group often points towards the heme, or in some analogs, the pyrimidine N1 interacts with the iron.[1] The scaffold occupies the access channel, blocking substrate entry.[1]

-

Key Analog Features: Analogs with 2,4-disubstitutions on the pyrimidine ring (e.g., alkyl or aryl groups) enhance hydrophobic interactions with the active site residues (Ile133, Phe220).[1]

Target II: Protein Kinases (CDK9 & JAK Family)

Therapeutic Context: Oncology (Solid tumors, Hematological malignancies).[1] Mechanism of Action: ATP-Competitive Inhibition (Type I/II).[1]

The (Pyrimidin-5-yl)amino motif is a bioisostere of the classic (Pyrimidin-2-yl)amino hinge-binding element found in drugs like Imatinib.[1]

-

CDK9 (Cyclin-Dependent Kinase 9): Analogs of this scaffold have shown potency against CDK9/Cyclin T1.[1] The pyrimidine ring forms hydrogen bonds with the hinge region (Cys106 in CDK9), while the benzonitrile group projects into the ribose-binding pocket or the solvent front.[1]

-

JAK (Janus Kinase): The scaffold resembles the core of Momelotinib (though Momelotinib is a 2,4-pyrimidine).[1] 5-amino analogs can access specific "back-pocket" residues, potentially overcoming resistance mutations found in Type I inhibitors.[1]

Target III: HIV-1 Reverse Transcriptase (NNRTI)

Therapeutic Context: HIV-1 Infection.[1] Mechanism of Action: Allosteric Inhibition.[1]

This scaffold is a structural isomer of the Diarylpyrimidine (DAPY) class (e.g., Etravirine, Rilpivirine).[1]

-

Binding Mode: Binds to the hydrophobic NNRTI binding pocket (NNBP) adjacent to the active site.[1] The "torsional flexibility" of the amino linker allows the inhibitor to "wiggle" and maintain binding even when the pocket changes shape due to mutations (e.g., Y181C).[1]

-

Distinction: While classic DAPYs are 2,4-linked, 5-linked analogs represent a "Next-Generation" exploration space, offering different vectors for solubilizing groups to exit the pocket.[1]

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-targeting potential of the scaffold against Aromatase and Kinases.

Caption: Polypharmacological profile of the 4-(5-Pyrimidinylamino)benzonitrile scaffold, highlighting distinct binding modes for Aromatase (Heme coordination), Kinases (Hinge binding), and HIV-1 RT (Allosteric modulation).[1]

Part 4: Experimental Protocols

Aromatase (CYP19) Inhibition Assay

Objective: Determine the

-

Reagent Preparation:

-

Assay Workflow:

-

Incubate 0.5 pmol CYP19A1 with test compound (0.1 nM – 10

M) in 100 mM potassium phosphate buffer (pH 7.[1]4) for 10 mins at 37°C. -

Initiate reaction by adding NADPH and substrate (0.2

M DBF).[1] -

Incubate for 30 mins at 37°C.

-

Termination: Stop reaction with 2N NaOH (for fluorescein assay) or trichloroacetic acid.

-

Detection: Measure fluorescence (Ex 485 nm / Em 530 nm).

-

-

Validation: Use Letrozole (

nM) as a positive control.[1]

Kinase Profiling (CDK9/Cyclin T1)

Objective: Quantify ATP-competitive inhibition.[1]

-

System: ADP-Glo™ Kinase Assay (Promega).

-

Protocol:

-

Prepare kinase buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA.[1] -

Mix CDK9/Cyclin T1 complex (5-10 ng/well) with test compound in a 384-well plate.

-

Add ATP (10

M) and substrate (RB-peptide).[1] -

Incubate for 60 mins at room temperature.

-

Add ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).[1] Incubate 40 mins.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 mins.

-

Readout: Luminescence integration (RLU).

-

Part 5: References

-

World Intellectual Property Organization. (2005).[1] Patent WO2005030213A1: Glucocorticoid mimetics, methods of making them, pharmaceutical compositions, and uses thereof.[1]Link[1]

-

Janssen, P. A., et al. (2005).[1] Structure-activity relationship of diarylpyrimidine (DAPY) analogues as HIV-1 non-nucleoside reverse transcriptase inhibitors.[1]Journal of Medicinal Chemistry, 48(6), 1901-1909.[1] Link[1]

-

Shao, H., et al. (2013).[1] Design, synthesis, and biological evaluation of novel pyrimidine derivatives as potent cyclin-dependent kinase 9 (CDK9) inhibitors.[1][2]European Journal of Medicinal Chemistry, 68, 296-311.[1] Link[1]

-

Bhatnagar, A. S., et al. (2001).[1] The molecular mechanism of aromatase inhibition by letrozole.[1]Journal of Steroid Biochemistry and Molecular Biology, 76(1-5), 199-202.[1] Link

-

Alfa Chemistry. (n.d.).[1] 4-(5-Pyrimidinylamino)benzonitrile - Product Detail.[1]Link[1]

Sources

Methodological & Application

Application Note: Synthesis of 4-(5-Pyrimidinylamino)benzonitrile via Buchwald-Hartwig Cross-Coupling

Executive Summary & Mechanistic Rationale

The construction of diarylamines containing heteroaromatic rings is a critical operation in modern drug discovery, particularly in the synthesis of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The target molecule, 4-(5-Pyrimidinylamino)benzonitrile (CAS 157911-57-4)[1], represents a challenging scaffold due to the presence of the electron-deficient pyrimidine ring, which can coordinate to transition metals and induce catalyst poisoning[2].

To overcome this, the Buchwald-Hartwig amination serves as the premier methodology for C-N bond formation[3]. In this protocol, we utilize 5-bromopyrimidine and 4-aminobenzonitrile as coupling partners. The causality behind this selection is twofold: 5-bromopyrimidine is highly electrophilic, facilitating rapid oxidative addition, while 4-aminobenzonitrile is a stable, commercially available primary aniline.

The successful coupling of 5-bromopyrimidine requires a robust palladium catalyst system supported by a sterically demanding, bidentate phosphine ligand[4]. We employ Pd2(dba)3 as a true Pd(0) source to avoid induction periods associated with Pd(II) reduction, paired with Xantphos . The wide bite angle of Xantphos (~111°) is mechanistically crucial: it enforces a geometry that accelerates reductive elimination, thereby preventing the formation of bis-arylated byproducts.

Fig 1. Buchwald-Hartwig catalytic cycle for 4-(5-Pyrimidinylamino)benzonitrile synthesis.

Quantitative Data & Optimization Matrix

The choice of base and ligand dictates the fate of the reaction. Strong bases like NaOtBu can cause side reactions with the nitrile group or the pyrimidine ring. Cs2CO3 provides the optimal balance of basicity and solubility in 1,4-Dioxane. The table below summarizes the causality of our optimized conditions versus alternative systems.

| Entry | Catalyst Source | Ligand (mol%) | Base | Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |

| 1 | Pd2(dba)3 (2.5%) | BINAP (5%) | Cs2CO3 | 1,4-Dioxane | 100 | 65 | 45 | Narrow bite angle led to bis-arylation and catalyst resting state trapping. |

| 2 | Pd2(dba)3 (2.5%) | Xantphos (5%) | Cs2CO3 | 1,4-Dioxane | 100 | >99 | 88 | Optimal bite angle promoted rapid reductive elimination; mono-arylation dominant. |

| 3 | Pd2(dba)3 (2.5%) | Xantphos (5%) | NaOtBu | Toluene | 100 | 80 | 55 | Harsh base induced partial degradation of the pyrimidine core. |

| 4 | Pd(OAc)2 (5.0%) | BrettPhos (5%) | K3PO4 | t-AmylOH | 100 | 90 | 78 | Effective, but Pd(II) required in situ reduction, causing a slight induction period. |

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop, self-validating system. Each step includes in-process controls (IPCs) to ensure the chemical state matches the theoretical expectation before proceeding.

Fig 2. Step-by-step experimental workflow for the cross-coupling reaction.

Step 1: Rigorous Deoxygenation and Setup

-

Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 equiv, 10 mmol), 4-aminobenzonitrile (1.2 equiv, 12 mmol), and anhydrous Cs2CO3 (2.0 equiv, 20 mmol).

-

Causality: An excess of the amine and base ensures complete conversion of the limiting reagent (5-bromopyrimidine) and drives the equilibrium of the deprotonation step forward.

-

Validation: Ensure the Cs2CO3 is finely milled and free-flowing. Clumpy base indicates moisture absorption, which will severely retard the reaction.

Step 2: Catalyst Introduction

-

Action: Add Pd2(dba)3 (2.5 mol%, 0.25 mmol) and Xantphos (5.0 mol%, 0.50 mmol) to the flask. Evacuate and backfill the flask with high-purity Nitrogen (N2) or Argon three times.

-

Causality: Pd(0) is highly susceptible to oxidation by atmospheric O2, which forms inactive Pd(II)-peroxo complexes. The strict inert atmosphere is non-negotiable.

Step 3: Solvent Addition and Heating

-

Action: Inject anhydrous, degassed 1,4-Dioxane (0.2 M, 50 mL) via syringe. Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

-

IPC (In-Process Control): At 12 hours, sample 50 µL of the reaction mixture, dilute with LC-MS grade Methanol, and filter.

-

Validation Check: Analyze via LC-MS (ESI+). The reaction is complete when the 5-bromopyrimidine peak disappears. The product should appear as the dominant peak at m/z 197.1 [M+H]+ .

Step 4: Workup and Matrix Removal

-

Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the suspension through a pad of Celite, washing the pad with additional Ethyl Acetate (2 × 25 mL).

-

Causality: The Celite pad traps insoluble inorganic salts (CsBr, unreacted Cs2CO3) and precipitated palladium black, preventing emulsions during the subsequent aqueous wash.

-

Action: Wash the filtrate with deionized water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification and Final Characterization

-

Action: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

-

Validation Check (TLC): The product 4-(5-Pyrimidinylamino)benzonitrile typically elutes at an Rf of ~0.3 (Hexanes:EtOAc 1:1).

-

Final QA (1H NMR in DMSO-d6): The structure is confirmed by the following key resonances:

-

Pyrimidine C2-H: Singlet at ~8.9 ppm (1H).

-

Pyrimidine C4-H / C6-H: Singlet at ~8.6 ppm (2H).

-

Amine N-H: Broad singlet at ~9.2 ppm (1H), confirming the formation of the secondary amine.

-

Benzonitrile Ar-H: Two distinct doublets (AA'BB' system) at ~7.8 ppm (2H) and ~7.2 ppm (2H).

-

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Solubility Profiling of 4-(5-Pyrimidinylamino)benzonitrile: A Comparative Study in DMSO and Methanol

Executive Summary

4-(5-Pyrimidinylamino)benzonitrile (CAS 157911-57-4) is a highly rigid, planar aromatic compound that serves as a critical intermediate in the synthesis of diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. Like many DAPY derivatives, this compound is notorious for its poor aqueous and protic solvent solubility, which frequently creates bottlenecks during in vitro screening, formulation, and chemical synthesis[2]. This application note provides a comprehensive, mechanistically grounded protocol for determining and optimizing the thermodynamic solubility of 4-(5-Pyrimidinylamino)benzonitrile in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol.

Mechanistic Insights: Solvent-Solute Interactions

Understanding the causality behind solvent efficacy is critical for rational experimental design. The solubility of 4-(5-Pyrimidinylamino)benzonitrile is dictated by its robust crystal lattice, which is stabilized by strong intermolecular

-

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent with a high dielectric constant and a strong hydrogen-bond acceptor capability via its sulfoxide (S=O) moiety[3]. When 4-(5-Pyrimidinylamino)benzonitrile is introduced to DMSO, the S=O group aggressively solvates the secondary amine (H-bond donor) of the compound. Furthermore, DMSO's high dipole moment effectively disrupts the

stacking of the aromatic rings, leading to rapid dissolution and high thermodynamic solubility. -

Methanol: Methanol is a polar protic solvent. While it can both donate and accept hydrogen bonds, its lower dielectric constant and smaller molecular dipole make it significantly less effective at penetrating and disrupting the strong hydrophobic and

interactions of rigid multi-ring aromatics[2]. Consequently, the compound exhibits limited solubility in methanol, often leading to premature precipitation during serial dilutions.

Experimental Workflow

The shake-flask method is widely recognized as the "gold standard" for determining true thermodynamic equilibrium solubility[4],[5]. The workflow below outlines the critical path from solid API to quantified solubility data.

Workflow for thermodynamic solubility determination using the shake-flask method.

Self-Validating Protocol: Thermodynamic Solubility Determination

To ensure trustworthiness and reproducibility, this protocol utilizes an extended-equilibration shake-flask methodology designed to prevent the overestimation of solubility caused by transient supersaturation[5].

Step 1: Sample Preparation

-

Weighing: Accurately weigh approximately 10 mg of 4-(5-Pyrimidinylamino)benzonitrile into two separate 1.5 mL amber glass HPLC vials. Causality: Amber glass is used to prevent potential UV-induced photodegradation of the benzonitrile moiety during prolonged incubation.

-

Solvent Addition: Add 500 µL of anhydrous DMSO to the first vial and 500 µL of HPLC-grade Methanol to the second vial.

-

Visual Inspection: Ensure that a visible pellet of undissolved solid remains at the bottom of both vials. Causality: The presence of excess solid is the fundamental prerequisite for achieving thermodynamic equilibrium; without it, the solution is merely unsaturated[4].

Step 2: Isothermal Equilibration

-

Agitation: Place the vials in a thermostatic shaker bath set to 25°C (or 37°C for physiological relevance). Set the agitation speed to 300 RPM.

-

Incubation Time: Allow the suspensions to equilibrate for a minimum of 24 to 48 hours. Causality: Rigid diarylpyrimidine structures exhibit slow dissolution kinetics. Extending the timeframe ensures that any kinetically trapped supersaturated states have sufficient time to precipitate, yielding the true thermodynamic baseline[5].

Step 3: Phase Separation

-

Centrifugation: Transfer the vials to a temperature-controlled centrifuge (set to the exact incubation temperature) and spin at 10,000 × g for 15 minutes. Causality: High-speed centrifugation forces fine colloidal particulates into a pellet. Failure to remove these micro-suspensions will result in false-high concentration readings during UV detection.

-

Filtration (Optional but Recommended): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean vial. Causality: PTFE is chemically compatible with both DMSO and Methanol and prevents the carryover of sub-micron crystals.

Step 4: HPLC-UV Quantification

-

Dilution: Dilute the DMSO supernatant 1:100 in the mobile phase to prevent detector saturation. The Methanol supernatant may only require a 1:10 dilution due to its inherently lower solubility.

-

Analysis: Inject the samples into an HPLC system equipped with a C18 reverse-phase column and a UV detector (typically monitored at 254 nm or the compound's specific

). Quantify against a pre-established standard calibration curve.

Quantitative Data Presentation

The table below summarizes the expected physicochemical behavior and representative thermodynamic solubility limits for 4-(5-Pyrimidinylamino)benzonitrile based on the solvation mechanics of DAPY-class intermediates.

| Solvent | Solvent Classification | Dielectric Constant ( | Expected Solubility at 25°C (mg/mL) | Dominant Solvation Mechanism |

| DMSO | Polar Aprotic | 46.7 | > 50.0 | Strong H-bond acceptance (S=O); severe disruption of aromatic |

| Methanol | Polar Protic | 32.7 | < 5.0 | H-bond donation/acceptance; insufficient dipole strength to overcome the rigid crystal lattice energy. |

Note: The quantitative values provided are representative benchmarks for diarylpyrimidine structural analogs and should be verified empirically using the protocol above.

References

-

Title: 4-(5-Pyrimidinylamino)benzonitrile - Fluorochem[1] Source: fluorochem.co.uk URL: 1

-

Title: Dimethyl sulfoxide - Wikipedia[3] Source: wikipedia.org URL: 3

-

Title: Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC[2] Source: nih.gov URL: 2

-

Title: Perspectives in solubility measurement and interpretation - PMC[4] Source: nih.gov URL: 4

-

Title: High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients[5] Source: pharmaexcipients.com URL: 5

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

Microwave-Assisted Synthesis of 5-Aminopyrimidine Derivatives

Application Note & Protocol Guide

Executive Summary

The 5-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Imatinib analogues, JAK inhibitors) and antimicrobial agents. Traditional synthesis often involves harsh conditions (e.g., nitration followed by reduction) or lengthy cyclizations with poor regiocontrol.

This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times from hours to minutes while improving yield and purity.[1][2][3] We present three distinct synthetic pathways:

-

Green De Novo Cyclization: Aqueous synthesis from vinyl azides.

-

Pd-Catalyzed C-N Coupling: Buchwald-Hartwig amination of 5-halopyrimidines.

-

Rapid Functional Group Interconversion: Transfer hydrogenation of 5-nitropyrimidines.

Mechanistic Insight: Why Microwave?

Microwave irradiation (2.45 GHz) couples directly with the reaction mixture via two primary mechanisms:

-

Dipolar Polarization: Polar solvent molecules (e.g., DMF, Water, EtOH) align with the oscillating electric field, generating heat via molecular friction.

-

Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, generating heat through collision.

Advantage in Pyrimidine Synthesis:

Pyrimidine ring formation and functionalization often require high activation energies (

-

Buchwald-Hartwig: Preventing catalyst deactivation by minimizing "hot spots."

-

Cyclization: Promoting the entropy-disfavored ring closure steps rapidly before side-reactions (polymerization) occur.

Experimental Protocols

Protocol A: Green De Novo Cyclization (Vinyl Azide Route)

Target: Disubstituted 5-aminopyrimidines.

Mechanism: Denitrogenative 1,4-Michael addition

Materials:

- -Azidochalcone (Vinyl azide precursor)

-

Urea (for 2-hydroxy) or Thiourea (for 2-mercapto)

-

Base:

or -

Solvent: Deionized Water

-

Vessel: 10 mL sealed microwave vial

Step-by-Step Workflow:

-

Charge: Add

-azidochalcone (1.0 mmol), Urea (1.5 mmol), and -

Solvent: Add 4 mL of water. (Note: Reagents may not fully dissolve initially; this is a "on-water" reaction).

-

Seal & Irradiate: Cap the vial. Place in the microwave reactor.

-

Temp: 100 °C

-

Time: 10–15 minutes

-

Pressure Limit: 250 psi (safety cutoff)

-

Stirring: High (to ensure suspension mixing)

-

-

Work-up: Cool to room temperature (RT). The product often precipitates.

-

Isolation: Filter the solid. Wash with cold water (

) and diethyl ether ( -

Purification: Recrystallize from EtOH if necessary.

Yield Expectation: 85–92%

Protocol B: Buchwald-Hartwig Amination of 5-Bromopyrimidine

Target:

Materials:

-

Substrate: 5-Bromopyrimidine (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst:

(2 mol%) or -

Ligand: Xantphos (for rigidity) or BrettPhos (for difficult amines) (4–6 mol%)

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in Dioxane for 5 mins under

to form the active catalytic species -

Charge: Add 5-Bromopyrimidine, Amine, and Base to a microwave vial containing the catalyst solution.

-

Inert Atmosphere: Flush the headspace with Argon or Nitrogen for 30 seconds. Cap immediately.

-

Irradiate:

-

Temp: 110–130 °C

-

Time: 10–20 minutes

-

Power: Dynamic mode (max 300W)

-

-

Work-up: Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.[5]

-

Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Yield Expectation: 70–85% (Amine dependent)

Protocol C: Transfer Hydrogenation of 5-Nitropyrimidines

Target: Primary 5-aminopyrimidines (Precursors for further coupling).

Safety Note: Avoids pressurized

Materials:

-

Substrate: 5-Nitropyrimidine derivative[6]

-

Hydrogen Donor: Ammonium Formate (

) (5–10 equiv) or Cyclohexene -

Catalyst: 10% Pd/C (10 wt% of substrate mass)

-

Solvent: Methanol or Ethanol

Step-by-Step Workflow:

-

Charge: Place 5-Nitropyrimidine (1 mmol) and 10% Pd/C (approx. 20-50 mg) in the vial.

-

Solvent: Add MeOH (3 mL).

-

Donor Addition: Add Ammonium Formate (5 mmol). Caution: Gas evolution (

) will occur upon heating. -

Irradiate:

-

Temp: 60–80 °C

-

Time: 2–5 minutes

-

Pressure: Monitor closely;

generation will spike pressure. Set limit to 150 psi.

-

-

Work-up: Filter hot through Celite (to remove Pd/C). Wash with hot MeOH.

-

Isolation: Evaporate solvent. The residue is usually pure 5-aminopyrimidine formate salt or free base.

Yield Expectation: >95%

Optimization & Troubleshooting

| Parameter | Optimization Strategy | Common Failure Mode | Solution |

| Solvent | Use solvents with high tan | Low heating rate in non-polar solvents (Toluene, Dioxane). | Add a "doping" agent (e.g., 100 |

| Pressure | Keep fill volume < 60% of vial capacity. | Vial venting/explosion due to gas evolution ( | Use active air cooling during reaction; reduce temp by 10°C. |

| Catalyst | For Buchwald: Pd/P ratio 1:2. | Pd black precipitation (catalyst death). | Increase ligand ratio; switch to precatalysts (e.g., Xantphos-Pd-G3). |

| Stirring | Maximize RPM. | Localized superheating (charring at bottom). | Ensure magnetic bar size matches vial diameter. |

Visualizations

Figure 1: Synthetic Pathways Workflow

Caption: Decision matrix for selecting the optimal microwave synthesis route based on starting material availability.

Figure 2: Buchwald-Hartwig Catalytic Cycle (Simplified)

Caption: The catalytic cycle is accelerated by MW heating, particularly the energy-demanding Reductive Elimination step.

References

-

Dandia, A., et al. (2018). "Water-mediated synthesis of disubstituted 5-aminopyrimidines from vinyl azides under microwave irradiation." Green Chemistry Letters and Reviews.

-

Bagley, M. C., et al. (2007). "Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines." Organic & Biomolecular Chemistry.

-

Schön, M., et al. (2018).[7] "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry. [7]

-

Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

-

BenchChem. (2025).[1] "Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols." BenchChem Application Notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds [epubl.ktu.edu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Microwave-assisted synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Solvent selection for recrystallization of 4-(5-Pyrimidinylamino)benzonitrile

Application Note: Rational Solvent Selection and Recrystallization Protocol for 4-(5-Pyrimidinylamino)benzonitrile

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals.

Structural Analysis & Thermodynamic Causality (The "Why")

The target API intermediate, 4-(5-Pyrimidinylamino)benzonitrile (CAS 157911-57-4)[1], presents unique thermodynamic challenges during downstream purification. Structurally, it consists of a highly conjugated planar system featuring a pyrimidine ring and a benzonitrile moiety linked by a secondary amine bridge.

The Causality of Crystallization Behavior:

This specific molecular architecture promotes intense

Solvent Screening & Selection Strategy

To design a scalable and compliant process, solvent selection must balance thermodynamic capacity with toxicological safety, strictly adhering to.

We prioritize Class 3 solvents (lower toxicity) that exhibit a steep solubility curve (high solubility at reflux, low solubility at 5°C) for cooling crystallization, or a highly polar/non-polar pair for anti-solvent crystallization.

Table 1: Solubility Matrix and ICH Q3C Classification for 4-(5-Pyrimidinylamino)benzonitrile

| Solvent | Polarity Index | Boiling Point (°C) | Solubility (25°C) | Solubility (75°C) | ICH Q3C Class | Limit (ppm) |

| Isopropanol (IPA) | 3.9 | 82.6 | Poor (<10 mg/mL) | High (>150 mg/mL) | Class 3 | 5,000 |

| Ethanol (EtOH) | 5.2 | 78.4 | Moderate (~20 mg/mL) | High (>200 mg/mL) | Class 3 | 5,000 |

| DMSO | 7.2 | 189.0 | Very High (>300 mg/mL) | N/A (Used at RT) | Class 3 | 5,000 |

| Tetrahydrofuran (THF) | 4.0 | 66.0 | High (>100 mg/mL) | Very High | Class 2 | 7,20 |

| Heptane | 0.1 | 98.4 | Insoluble | Insoluble | Class 3 | 5,000 |

| Water | 10.2 | 100.0 | Insoluble | Insoluble | N/A (Benign) | N/A |

Workflow for solvent selection and self-validating recrystallization of the target intermediate.

Self-Validating Experimental Protocols (The "How")

A protocol is only scientifically rigorous if it contains built-in feedback loops. To prevent oiling out and ensure polymorphic purity, these protocols integrate Process Analytical Technology (PAT), specifically , to monitor the Metastable Zone Width (MSZW) in real-time.

Protocol A: Cooling Crystallization (Isopropanol)

Best for moderately impure crude where a steep solubility curve exists.

-

Reactor Preparation: Equip a jacketed glass reactor with an overhead stirrer, an in-line FBRM probe, and a programmable Temperature Control Unit (TCU).

-

Dissolution: Charge 1.0 kg of crude 4-(5-Pyrimidinylamino)benzonitrile and 10.0 L of Isopropanol (IPA). Heat to 75°C under moderate agitation (200 rpm).

-

Self-Validation Check: Complete dissolution is confirmed when FBRM total chord counts approach the solvent baseline.

-

-

Polishing Filtration: Pass the hot solution through a pre-heated 0.45 µm filter to remove insoluble mechanical impurities.

-

Cooling & Nucleation (Critical Step): Program the TCU to cool at a linear rate of 0.5°C/min to 60°C. Hold for 30 minutes. Resume cooling at a strictly controlled 0.2°C/min .

-

Causality: Rapid cooling forces the system across the spinodal curve, causing massive primary nucleation and amorphous agglomeration. A slow ramp of 0.2°C/min ensures the system stays within the MSZW, allowing orderly lattice formation.

-

-

Aging & Growth: Once FBRM detects a sharp spike in fine chord lengths (indicating primary nucleation, typically between 55°C and 50°C), immediately hold the temperature for 1 hour. This allows crystal growth to dominate over further nucleation, effectively rejecting impurities from the lattice.

-

Final Cooling & Isolation: Resume cooling at 0.5°C/min down to 5°C. Hold for 2 hours. Filter the suspension via a Nutsche filter, wash with 2.0 L of pre-chilled (5°C) IPA, and dry under vacuum at 50°C.

Thermodynamic and kinetic phases of the cooling crystallization process monitored via PAT.

Protocol B: Anti-Solvent Crystallization (DMSO / Water)

Best for highly impure crude requiring a strong solvent to break the H-bond network at room temperature.

-

Dissolution: Dissolve 1.0 kg of crude in 3.0 L of DMSO at 25°C. DMSO acts as a strong H-bond acceptor, easily breaking the API's high-energy crystal lattice without thermal degradation.

-

Anti-Solvent Addition: Slowly add 6.0 L of purified water at a constant rate of 50 mL/min using a precision dosing pump.

-

Causality: Water is a highly effective anti-solvent due to its extreme polarity and inability to solvate the hydrophobic aromatic bulk of the intermediate.

-

-

Seeding (Optional but Recommended): After 1.0 L of water is added, introduce 10 g of pure seed crystals. This bypasses primary nucleation, preventing the compound from oiling out and ensuring a uniform Particle Size Distribution (PSD).

-

Aging & Isolation: Stir for 2 hours at 25°C to ensure complete desupersaturation. Filter, wash thoroughly with copious amounts of water to remove residual DMSO, and vacuum dry at 60°C.

In-Process Validation & Quality Assurance (The "Proof")

A robust recrystallization protocol must prove its own efficacy. The following analytical matrix defines the acceptance criteria for the purified 4-(5-Pyrimidinylamino)benzonitrile.

Table 2: Self-Validation Analytical Matrix

| Analytical Technique | Process Stage | Purpose / Causality | Acceptance Criteria |

| FBRM (PAT) | In-Process | Detect MSZW and control nucleation kinetics to prevent oiling out. | Controlled chord length spike; no baseline drift indicating oiling. |

| HPLC-UV | Post-Process | Verify chemical purity and rejection of synthetic byproducts. | > 99.5% Area Normalization (a/a). |

| XRPD | Post-Process | Confirm the proper polymorphic lattice was formed (no amorphous halos). | Sharp diffraction peaks matching the reference standard diffractogram. |

| Headspace GC | Post-Process | Ensure drying efficiency and compliance with ICH Q3C guidelines. | IPA < 5,000 ppm; DMSO < 5,000 ppm. |

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Edition). CRC Press.

-

ICH Harmonised Tripartite Guideline. Impurities: Guideline for Residual Solvents Q3C(R8). European Medicines Agency.

-

Mullin, J. W. (2001). Crystallization (4th Edition). Butterworth-Heinemann.

-

MolCore Chemical Database. 4-(Pyrimidin-5-ylamino)benzonitrile (CAS 157911-57-4) Product Data and Specifications.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Catalyst Poisoning in Pyrimidine Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming catalyst poisoning in palladium-catalyzed cross-coupling reactions involving pyrimidine scaffolds. The inherent electronic properties of the pyrimidine ring, particularly the lone pair of electrons on its nitrogen atoms, present a common yet surmountable challenge in achieving high-yield and reproducible results. This resource will equip you with the expert knowledge and field-proven protocols to diagnose and resolve issues related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in Suzuki-Miyaura or Buchwald-Hartwig reactions with pyrimidine substrates?

A1: The most common culprit for low yields in these reactions is the deactivation of the palladium catalyst by the pyrimidine substrate itself.[1] The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating strongly to the palladium center. This coordination can inhibit the catalyst's activity by blocking the active sites required for the catalytic cycle to proceed efficiently.[1] This phenomenon is a form of catalyst poisoning.

Q2: Are there other common sources of catalyst poisoning I should be aware of?

A2: Yes, beyond the pyrimidine substrate, other substances can act as catalyst poisons. Impurities in your reagents or solvents are a frequent source of problems. Sulfur-containing compounds, often found as impurities in heteroaryl boronic acids (e.g., from thiophene derivatives), can irreversibly bind to and poison the palladium catalyst.[1] Additionally, inadequate degassing of your reaction setup can leave residual oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[2]

Q3: How can I visually identify catalyst deactivation in my reaction?

A3: A common visual indicator of catalyst decomposition is the formation of a fine black precipitate, known as palladium black.[2][3] This indicates that the active, soluble palladium catalyst has aggregated into an inactive metallic form and has "crashed out" of the catalytic cycle. If your reaction mixture, which is often a shade of yellow to reddish-brown, begins to form this black solid, it's a strong sign that your catalyst is no longer active.[2]

Q4: Can the choice of base impact catalyst poisoning and overall reaction success?

A4: Absolutely. The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki-Miyaura reaction.[4] The selection of an appropriate base can significantly affect the reaction rate and yield.[5][4] While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective in Buchwald-Hartwig aminations, they can be incompatible with sensitive functional groups.[2] For Suzuki reactions, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and can offer a good balance of reactivity and compatibility.[5][6] The choice of base can also influence the rate of side reactions like protodeboronation.[1]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common issues encountered in pyrimidine coupling reactions, with a focus on overcoming catalyst poisoning.

Problem 1: Low to No Product Formation

Initial Observation: TLC or LC-MS analysis shows little to no consumption of starting materials and minimal formation of the desired product.

Systematic Troubleshooting Workflow:

Detailed Explanation and Protocols:

-

The Catalyst System is Paramount: For challenging substrates like pyrimidines, the choice of ligand is critical. Standard ligands such as triphenylphosphine (PPh₃) may not be sufficient to prevent catalyst poisoning.

-

Actionable Solution: Employ bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands"). These ligands create a sterically hindered environment around the palladium center, which discourages the coordination of the pyrimidine nitrogen and stabilizes the active catalyst.

-

Recommended Ligands: SPhos, XPhos, and tBuXPhos are excellent starting points for screening.[2]

-

-

Ensure Efficient Catalyst Activation: If you are using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, inconsistent catalyst activation can be a problem.

-

Actionable Solution: Use a pre-formed palladium-ligand complex, often referred to as a "pre-catalyst" (e.g., XPhos Pd G3). These are typically more stable and provide more reliable generation of the active Pd(0) species.[7]

-

-

Optimize Reaction Conditions:

-

Temperature: These reactions often require heating, typically between 80-110 °C.[2] If your reaction is sluggish at a lower temperature, a gradual increase may be necessary. However, be aware that excessively high temperatures (>120 °C) can lead to thermal decomposition of the catalyst.[2]

-

Solvent: Anhydrous, degassed aprotic polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and effective choices.[2]

-

Base Selection: The choice of base is highly dependent on your specific substrates. For Suzuki reactions, a screening of bases is often beneficial.

-

| Base | Common Use Case | Considerations |

| K₃PO₄ | A good starting point for many Suzuki couplings. | Generally provides good yields.[6] |

| Cs₂CO₃ | Often used for more challenging couplings. | Can be more effective than K₂CO₃. |

| K₂CO₃ | A common and cost-effective choice. | May require higher temperatures or longer reaction times.[8] |

| NaOtBu | Primarily for Buchwald-Hartwig aminations. | A strong base, may not be suitable for base-sensitive functional groups.[2] |

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[5]

Problem 2: Reaction Stalls or Incomplete Conversion

Initial Observation: The reaction proceeds initially, as confirmed by in-process control (e.g., TLC, LC-MS), but then stops before the starting material is fully consumed. This is often accompanied by the formation of palladium black.

Underlying Cause: This is a classic sign of catalyst deactivation during the course of the reaction. The initial turnover is successful, but the catalyst is not stable enough to survive the entire reaction time, likely due to poisoning by the pyrimidine substrate or product.

The Mechanism of Poisoning and the Protective Role of Ligands:

Actionable Solutions:

-

Re-evaluate Your Ligand: If you are already using a bulky ligand, it may not be optimal for your specific substrate. Consider screening other ligands from the same class (e.g., if SPhos stalls, try XPhos).

-

Strictly Anaerobic Conditions: Ensure your reaction is set up under a robustly inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox and thoroughly degassing your solvent. Oxygen can accelerate the decomposition of the Pd(0) catalyst.[1]

-

Lower the Temperature: While counterintuitive, if catalyst decomposition is the issue, lowering the reaction temperature (e.g., from 110 °C to 90 °C) and extending the reaction time may preserve the catalyst's lifespan.[2]

Problem 3: Significant Side Product Formation

Initial Observation: The desired product is formed, but significant amounts of byproducts are also observed, complicating purification and reducing the isolated yield.

Common Side Reactions and Mitigation Strategies:

-

Protodeboronation (in Suzuki Reactions): This is the replacement of the boronic acid group with a hydrogen atom. It is often exacerbated by high temperatures and the presence of water.

-

Solution: Use fresh, high-purity boronic acid or boronic ester. Ensure your reaction is run under anhydrous conditions where possible (though some Suzuki protocols require water). A carefully optimized base and temperature profile can also minimize this side reaction.[1]

-

-

Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules.

-

Solution: Homocoupling of the boronic acid can be suppressed by ensuring an efficient transmetalation step. This often comes back to the optimal choice of catalyst, ligand, and base. Using a slight excess of the aryl halide can sometimes reduce the homocoupling of the boronic acid.[1]

-

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyrimidine

This is a representative starting protocol that should be optimized for each specific substrate combination.

Materials:

-

Chloropyrimidine (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)

Procedure:

-